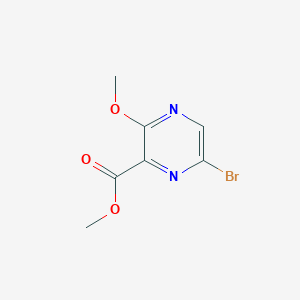

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Description

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS: 259794-06-4) is a heterocyclic compound with the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol . It features a pyrazine ring substituted with a bromine atom at position 6, a methoxy group at position 3, and a methyl ester at position 2. This compound is widely used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations . Industrial suppliers highlight its high purity (99%) and stability under inert storage conditions (2–8°C) .

Properties

IUPAC Name |

methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAPWVOZUZZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Methanolysis: Primary Synthetic Route

Reaction Overview

The most documented synthesis of methyl 6-bromo-3-methoxypyrazine-2-carboxylate begins with methyl 3-amino-6-bromopyrazine-2-carboxylate as the precursor. This two-stage process involves:

- Diazotization : Treatment with concentrated sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at 0°C for 30 minutes.

- Methanolysis : Quenching the diazonium intermediate in methanol under reflux for 5 hours.

The reaction mechanism proceeds via in situ generation of a diazonium salt, which undergoes nucleophilic substitution by methanol at the 3-position, displacing the amino group (Figure 1).

Table 1: Reaction Conditions and Outcomes

| Parameter | Stage 1 (Diazotization) | Stage 2 (Methanolysis) |

|---|---|---|

| Temperature | 0°C | Reflux (~65°C) |

| Duration | 30 minutes | 5 hours |

| Solvent | H₂SO₄ (neat) | Methanol |

| Key Reagents | NaNO₂ | Methanol |

| Purification | Column chromatography | - |

Mechanistic Insights

The diazotization step converts the primary amine (-NH₂) to a diazonium ion (-N₂⁺), which is highly electrophilic. Methanol acts as both solvent and nucleophile, attacking the pyrazine ring’s 3-position. The reaction’s regioselectivity is governed by the electron-withdrawing carboxylate ester at C2 and bromine at C6, which direct substitution to the meta position relative to the ester.

Alternative Methoxylation Strategies

Challenges in Direct Methoxylation

Direct substitution on pyrazine rings is less favorable than pyridines due to reduced aromatic stabilization. Bromine at C6 further deactivates the ring, necessitating harsh conditions that risk ester group hydrolysis. Thus, diazotization remains preferred for introducing methoxy groups without compromising the carboxylate ester.

Optimization of Purification Protocols

Column Chromatography

The primary method employs silica gel chromatography with a hexane-ethyl acetate gradient. This resolves byproducts such as:

- Unreacted starting material (methyl 3-amino-6-bromopyrazine-2-carboxylate).

- Over-oxidized products (e.g., nitro derivatives).

- Dimers from unintended coupling reactions.

Critical Analysis of Synthetic Routes

Advantages of Diazotization-Methanolysis

- Regioselectivity : Directed by existing substituents, minimizing isomer formation.

- Mild Conditions : Low-temperature diazotization prevents ring degradation.

- Scalability : Uses inexpensive reagents (H₂SO₄, NaNO₂, MeOH).

Limitations

- Purification Demands : Column chromatography is time-consuming for large batches.

- Acid Waste : Neutralization of H₂SO₄ generates sulfate salts, requiring disposal.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane (DCM).

Major Products Formed

Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Flavoring Agent

One of the primary applications of methyl 6-bromo-3-methoxypyrazine-2-carboxylate is in the food and fragrance industries . Its strong aroma profile makes it an attractive ingredient for flavoring agents in various products, including:

- Food Products : Enhancing the flavor of savory dishes.

- Fragrances : Used in perfumes and scented products to impart earthy notes.

The compound's sensory properties are being studied to understand how it influences consumer preferences and flavor perception, which is crucial for product development in the food science sector.

Antimicrobial Research

Recent studies have indicated that this compound exhibits notable antimicrobial activity . Research suggests that it may inhibit the growth of certain bacterial strains through interactions with bacterial cell membranes or metabolic pathways. This potential makes it a candidate for further exploration in:

- Pharmaceutical Development : As a basis for developing new antimicrobial agents.

- Food Preservation : Utilizing its antimicrobial properties to extend the shelf life of food products .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably Favipiravir , an antiviral medication used against influenza and COVID-19. The synthesis pathway typically involves multiple steps, including:

- Formation of Key Intermediates : this compound can be converted into other pyrazine derivatives through reactions with reagents like sodium nitrite and ammonia.

- Synthesis Routes : Various synthetic methods have been developed to produce Favipiravir from this compound, showcasing its versatility in pharmaceutical chemistry .

Synthesis Overview

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | This compound + Sodium Nitrite → Intermediate | Variable |

| 2 | Intermediate + Ammonia → Favipiravir | ~26% (overall) |

This table summarizes the critical steps involved in synthesizing Favipiravir from this compound, highlighting its role as a precursor in drug formulation .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Studies : Research conducted at various institutions has shown that this compound effectively inhibits specific bacterial strains, paving the way for potential therapeutic applications.

- Flavor Profile Analysis : Sensory analysis studies have demonstrated how this compound affects flavor perception, significantly impacting product formulation in the food industry.

- Pharmaceutical Synthesis : Case studies on Favipiravir synthesis illustrate the efficiency and challenges associated with using this compound as an intermediate, emphasizing the need for improved synthetic routes to enhance yield and reduce costs .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazine core can interact with various enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural Analogues and Their Properties

Key Observations:

- Substituent Position and Reactivity : The position of bromine and methyl/methoxy groups significantly influences reactivity. For example, bromine at C6 in this compound facilitates Suzuki-Miyaura coupling reactions, while bromine at C3 in Methyl 3-bromo-6-methylpyrazine-2-carboxylate is more reactive in nucleophilic substitutions .

- Steric and Electronic Effects : Methoxy groups (electron-donating) at C3 enhance the stability of the pyrazine ring, whereas methyl groups (e.g., in Methyl 6-bromo-5-methylpyrazine-2-carboxylate) introduce steric hindrance, affecting reaction yields .

This compound:

- Cross-Coupling Reactions : Acts as a substrate in palladium-catalyzed arylations. For instance, in the presence of Pd(PPh₃)₄, it reacts with boronic acids to form diarylated pyrazines, crucial for drug discovery .

- Functional Group Transformations : The methyl ester can be hydrolyzed to carboxylic acids or converted to amides, as demonstrated in the synthesis of pyrazole-carboxamide hybrids (e.g., 5-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide) .

Analogues:

- Methyl 3-bromo-6-methylpyrazine-2-carboxylate : Used to modify drug candidates by enhancing lipophilicity and bioavailability via methyl group introduction .

- Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate: The chloro substituent enables further halogen exchange reactions, expanding its utility in organometallic chemistry .

Biological Activity

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate (CAS Number: 259794-06-4) is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and a methoxy group, contributing to its reactivity and interactions with biological systems.

- Molecular Formula : C₇H₇BrN₂O₃

- Molecular Weight : 247.05 g/mol

- Structure : The compound features a pyrazine core, which is known for its diverse biological activities.

This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The bromine atom in the structure allows for substitution reactions, which can enhance its biological activity by modifying its interaction sites. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Binding : It may bind to receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.2 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 8.7 | Inhibition of DNA synthesis |

Case Studies

- Study on Anticancer Effects : A study evaluated the effect of this compound on MCF7 and A549 cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Activity Assessment : Another research focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a concentration-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, typically involving bromination and methoxylation steps. The compound serves as an intermediate in the synthesis of other bioactive pyrazine derivatives, which may exhibit enhanced or varied biological activities.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-bromo-3-methoxypyrazine-2-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via bromination of a pyrazine precursor. For example, bromination of 3-methoxypyrazine-2-carboxylate derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature, yields the brominated product (41% yield after purification) . Key factors for yield optimization include:

- Stoichiometry: A slight excess of NBS (1.02 equiv.) ensures complete conversion.

- Solvent Choice: Polar aprotic solvents like DMF stabilize intermediates.

- Workup: Ethyl acetate washes remove succinimide byproducts, and sodium sulfate drying prevents hydrolysis.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects isotopic patterns for bromine (e.g., m/z 217.1/219.0 for [M+H]⁺ with ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Use SHELX software for structure refinement. For example, SHELXL resolves hydrogen bonding networks and confirms regiochemistry in bromopyrazine derivatives .

- NMR: ¹H/¹³C NMR identifies methoxy (δ ~3.9 ppm) and ester carbonyl (δ ~165 ppm) groups.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrazine ring be addressed?

Methodological Answer: Regioselectivity in bromination or cross-coupling reactions is influenced by:

- Directing Groups: The methoxy group at position 3 directs electrophilic substitution to position 6 due to resonance effects .

- Catalytic Systems: Pd-mediated couplings (e.g., Suzuki-Miyaura) require careful ligand selection. For example, triazine derivatives with bromo and methoxy groups undergo cross-coupling at position 6 using Pd(PPh₃)₄ and aryl boronic acids .

Q. What computational methods aid in predicting hydrogen bonding and crystal packing?

Methodological Answer:

- Graph Set Analysis: Etter’s rules classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystals .

- DFT Calculations: Optimize molecular geometry using Gaussian09 with B3LYP/6-31G* basis sets to predict intermolecular interactions.

- Software Tools: ORTEP-3 visualizes thermal ellipsoids and validates crystallographic data .

Q. How does steric hindrance from the methoxy group influence reactivity in nucleophilic substitutions?

Methodological Answer: The methoxy group at position 3 creates steric hindrance, reducing accessibility for nucleophiles at adjacent positions. Experimental strategies include:

- Temperature Control: Reactions at 10°C minimize side reactions .

- Bulky Bases: Use N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates without steric clash .

Stability and Handling

Q. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

- Storage: Under inert atmosphere (argon) at 2–8°C to avoid ester hydrolysis .

- Hazards: Compound is a H317 skin sensitizer; use PPE (gloves, goggles) and avoid inhalation .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.